2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid
Description
2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid is a fluorinated oxazole derivative characterized by a styryl group substituted with a trifluoromethyl (-CF₃) moiety at the para position of the benzene ring. The compound’s structure combines an oxazole heterocycle conjugated with a styryl linker and an acetic acid functional group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to electron-withdrawing substituents .
Properties
Molecular Formula |
C14H10F3NO3 |
|---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)10-4-1-9(2-5-10)3-6-12-18-11(8-21-12)7-13(19)20/h1-6,8H,7H2,(H,19,20)/b6-3+ |
InChI Key |
DNZYIWAMZDDCIS-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC(=CO2)CC(=O)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC(=CO2)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-(trifluoromethyl)benzaldehyde with a suitable oxazole precursor under basic conditions to form the styryl-oxazole intermediate. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction could produce alcohols or amines, and substitution reactions might result in a wide range of functionalized derivatives.
Scientific Research Applications
2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents for treating various diseases.
Industry: The compound’s reactivity and stability make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Fluorinated Aromatic Systems
Key Compounds:
- Fluoro[4-(trifluoromethyl)phenyl]acetic acid: Shares the trifluoromethylphenyl and acetic acid groups but lacks the oxazole-styryl backbone.
- [2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid (CAS: 878618-18-9): Replaces the oxazole ring with a thiazole and introduces an amino linkage. The sulfur atom in thiazole increases polarizability, which may alter electronic interactions in receptor binding .
Table 1: Structural and Electronic Comparisons
| Compound | Heterocycle | Fluorination Pattern | Key Functional Groups | Molecular Weight (g/mol)* |
|---|---|---|---|---|
| Target Compound | Oxazole | Styryl-CF₃ | Acetic acid | ~341 (estimated) |
| Fluoro[4-(trifluoromethyl)phenyl]acetic acid | None | CF₃-phenyl | Acetic acid | ~208 (estimated) |
| [2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid | Thiazole | 2-Fluoro-phenylamino | Acetic acid | 252.26 |
*Molecular weights are calculated based on formula or inferred from analogues.
Heterocyclic Variants: Oxazole vs. Thiazole
The oxazole ring in the target compound is electronically distinct from thiazole derivatives (e.g., 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid, CAS: 1082267-60-4). Oxazole’s oxygen atom creates a less polarizable heterocycle compared to thiazole’s sulfur, reducing π-stacking interactions but improving metabolic stability due to lower susceptibility to oxidative degradation . For example, thiazole-containing compounds like 2-[(2Z)-4-oxo-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-5-yl]acetic acid (CAS: 29560-50-7) exhibit broader hydrogen-bonding capacity, which may enhance binding to targets like PPAR receptors but increase off-target risks .
Pharmacological Implications: PPAR Agonists
The target compound’s styryl-oxazole-acetic acid scaffold resembles PPAR gamma/delta dual agonists described in , such as (R)-2-ethoxy-3-(2-methyl-1-((5-methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)-1H-indol-5-yl)propanoic acid. However, the absence of an indole or propanoic acid chain in the target compound suggests divergent selectivity.
Biological Activity
2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant research findings.
Synthesis
The synthesis of 2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. The compound can be synthesized through various methods, including:
- Condensation Reactions : Utilizing oxazole derivatives and acetic acid.
- Cyclodehydration : Employing reagents like Burgess’ reagent or Mitsunobu reagents to facilitate the formation of the oxazole ring.
Anticancer Properties
Recent studies have indicated that compounds related to 2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid exhibit significant anticancer activity. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including:
- MCF-7 (Breast Cancer) : IC50 values ranging from 0.65 to 15.63 µM, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
- CEM-13 (Leukemia) : Sub-micromolar GI50 values suggest strong efficacy against leukemia cells .
The mechanism underlying the biological activity of this compound appears to involve:
- Induction of Apoptosis : Flow cytometry assays have demonstrated that these compounds can induce apoptosis in cancer cells in a dose-dependent manner.
- Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .
Data Tables
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 0.65 - 15.63 | Anticancer |
| CEM-13 | <1.0 | Antileukemic |
| U-937 | <2.78 | Anticancer |
Case Studies
Several case studies have highlighted the potential of 2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid in cancer therapy:
-
Study on MCF-7 Cell Line :
- Researchers found that treatment with the compound led to increased levels of p53 and caspase-3 cleavage, markers indicative of apoptosis.
- The study concluded that modifications to the structure could enhance potency further.
-
In Vivo Studies :
- Preliminary in vivo studies indicated promising results in tumor reduction when administered to animal models, suggesting potential for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
